![molecular formula C15H15F3N2O5S B2931698 4-Oxo-4-[4-[[3-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl]-2-butenoic acid CAS No. 743445-13-8](/img/structure/B2931698.png)
4-Oxo-4-[4-[[3-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl]-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid” is a chemical compound with the molecular formula C15H15F3N2O5S . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound is related to the preparation of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro [l,2,4]-triazolo[4,3-a]pyrazin-7(8H)-yl]-l-(2,4,5-trifluorophenyl)butan-2-amine . The process includes reacting 4-oxo-4–l - (2,4,5-trifluorophenyl)butan-2-one of formula (V) or its metal ion salt .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring attached to a trifluoromethyl benzenesulfonyl group and a but-2-enoic acid group with a 4-oxo substituent .Chemical Reactions Analysis
The compound is part of a novel series of beta-amino amides incorporating fused heterocycles, i.e., triazolopiperazines . These were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 392.35 . Further physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Metabolic Pathway Investigation
Research on compounds structurally related to "4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid" has been focused on understanding their metabolic pathways, particularly in the context of pharmacological applications. One study identified the enzymes involved in the oxidative metabolism of a novel antidepressant, highlighting the metabolic transformations these compounds undergo in human liver microsomes, including oxidation and hydroxylation processes (Hvenegaard et al., 2012).
Crystal Structure and Computational Analysis
Crystal structure studies and density functional theory (DFT) calculations of novel piperazine derivatives have been conducted to understand the electronic structure and reactivity. Such analyses provide insights into the intermolecular interactions and the potential for designing molecules with specific properties (Kumara et al., 2017).
Hemostatic Activity
Compounds within the same chemical family have been synthesized and tested for their effects on the blood coagulation system. Studies revealed compounds with high hemostatic activity, demonstrating the potential for medical applications in controlling bleeding (Pulina et al., 2017).
Antimicrobial and Antimalarial Activity
Research has also explored the antimicrobial and antimalarial activities of related compounds, indicating the potential for these chemicals to be developed into therapeutic agents. These studies involve the synthesis of derivatives and their biological evaluation against various pathogens (Bektaş et al., 2007), (Cunico et al., 2009).
Photoluminescence Properties
The photoluminescence properties of coordination polymers with drug ligands, such as enoxacin, have been investigated, suggesting the utility of these compounds in the development of new materials with specific optical properties (Yu et al., 2006).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid' involves the reaction of 4-(4-(3-(trifluoromethyl)benzenesulfonyl)piperazin-1-yl)but-2-enal with a reducing agent to form the corresponding alcohol, which is then oxidized to the desired carboxylic acid.", "Starting Materials": [ "4-(4-(3-(trifluoromethyl)benzenesulfonyl)piperazin-1-yl)but-2-enal", "Reducing agent", "Oxidizing agent" ], "Reaction": [ "Step 1: Reduction of 4-(4-(3-(trifluoromethyl)benzenesulfonyl)piperazin-1-yl)but-2-enal to the corresponding alcohol using a reducing agent.", "Step 2: Oxidation of the alcohol to the desired carboxylic acid using an oxidizing agent." ] } | |
Numéro CAS |
743445-13-8 |
Formule moléculaire |
C15H15F3N2O5S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
4-oxo-4-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]but-2-enoic acid |
InChI |
InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-2-1-3-12(10-11)26(24,25)20-8-6-19(7-9-20)13(21)4-5-14(22)23/h1-5,10H,6-9H2,(H,22,23) |
Clé InChI |
SZOQVGKNFUSKET-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



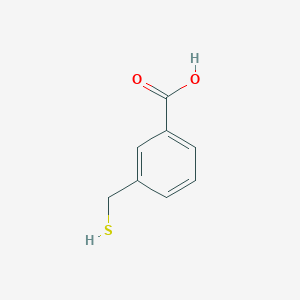
![benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2931618.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2931619.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)
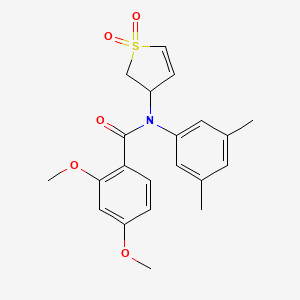
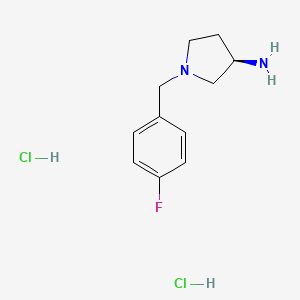
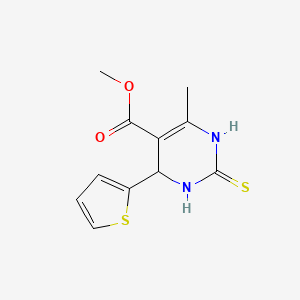
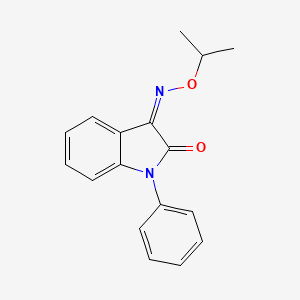

![4-methyl-5-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2931631.png)
![3-[[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2931634.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2931635.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2931637.png)
![6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2931638.png)